N-(adamantan-2-yl)prop-2-enamide
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(2-adamantyl)prop-2-enamide |
InChI |
InChI=1S/C13H19NO/c1-2-12(15)14-13-10-4-8-3-9(6-10)7-11(13)5-8/h2,8-11,13H,1,3-7H2,(H,14,15) |
InChI Key |
XPRPLYWRNZUUHW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of adamantane derivatives, including N-(adamantan-2-yl)prop-2-enamide. Research indicates that compounds with an adamantane moiety can enhance the efficacy of existing chemotherapy agents. For instance, combinations of adamantane derivatives with topotecan have shown synergistic effects in HeLa cells, leading to increased cytotoxicity compared to treatment with topotecan alone .
A specific study synthesized a series of compounds related to this compound and evaluated their activity against various cancer cell lines, demonstrating significant anti-proliferative effects. The compound exhibited an IC50 value that indicates its potency in inhibiting cell growth .
1.2 Mechanisms of Action
The mechanisms by which this compound exerts its anticancer effects involve the induction of apoptosis through caspase activation pathways. In particular, studies have shown that certain derivatives lead to increased activity of caspases 3 and 8 while having minimal impact on caspase 9 activity, suggesting a caspase-dependent apoptotic pathway .
Antiviral Activity
This compound and its derivatives have also been investigated for their antiviral properties. Adamantane-based compounds are known to inhibit viral replication mechanisms, particularly in the context of influenza viruses. The structural characteristics of adamantane enhance lipophilicity and stability, which may contribute to their effectiveness as antiviral agents .
Synthesis and Structural Insights
The synthesis of this compound typically involves reactions that capitalize on the unique reactivity of adamantane derivatives. For example, the compound can be synthesized through the acylation of adamantane derivatives followed by dehydroamination processes .
Table 1: Synthesis Pathways
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Acylation | DMF, room temperature | High |
| 2 | Dehydroamination | Heat under reflux | Moderate |
Biological Evaluation and Case Studies
Several case studies have documented the biological evaluation of this compound derivatives:
4.1 Cytotoxicity Studies
In vitro studies have demonstrated that certain derivatives exhibit potent cytotoxicity against liver cancer (HepG2), breast cancer (MCF7), and cervical cancer (HeLa) cell lines. For instance, one derivative showed an IC50 value of approximately 10.56 μM against HepG2 cells, indicating significant anti-proliferative activity .
4.2 Synergistic Effects with Other Drugs
Research has also explored the synergistic effects of combining this compound with other chemotherapeutics like temozolomide and topotecan. These combinations have resulted in enhanced cytotoxicity profiles in various cancer cell lines, suggesting potential for improved therapeutic strategies in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Substituted Acrylamides and Benzamides
N-(Adamantan-1-yl)prop-2-enamide
- Structure : Adamantane substituted at the 1-position (vs. 2-position in the target compound).
- Applications : Used in polymer synthesis due to its reactive acrylamide group .
N-(Adamantan-2-yl)-3-nitrobenzamide (17b)
- Structure : Incorporates a nitrobenzamide group instead of acrylamide.
- Synthesis : Prepared via condensation of adamantan-2-amine with nitrobenzoyl chloride .
- Activity : Demonstrated inhibitory activity against orthopoxviruses, highlighting the role of the nitro group in enhancing electrophilic reactivity .
N-((3s,5s,7s)-Adamantan-1-yl)but-3-enamide
Adamantane-Indole Hybrids
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives (5a–y)
- Structure : Combines adamantane with an indole-2-oxoacetamide scaffold.
- Synthesis : Involves sequential reactions of adamantane-1-carbonyl chloride with o-toluidine, followed by lithiation and coupling with substituted amines .
- Activity : Exhibited cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) via caspase activation and apoptosis induction . The indole moiety enhances π-π stacking interactions with biological targets .
Adamantane-Containing Diamines
SQ109 Analogs (e.g., N-(Adamantan-2-yl)-N’-benzylethane-1,2-diamine)
Structural and Functional Analysis
Key Structural Differences and Implications
Preparation Methods
Acid-Catalyzed Ritter Reaction
The Ritter reaction enables direct introduction of an amide group onto adamantane via intermediate carbocation formation. Treatment of adamantan-2-ol with concentrated sulfuric acid generates the adamantyl carbocation, which reacts with acetonitrile to yield N-(adamantan-2-yl)acetamide. Subsequent hydrolysis under acidic conditions (e.g., HCl/EtOH, 100°C) produces adamantan-2-amine.
Key conditions :
Halogenation-Amination Sequence
Adamantan-2-ol is converted to the corresponding bromide using HBr/AcOH, followed by nucleophilic substitution with sodium azide (NaN₃) in DMF. The resulting azide is reduced to adamantan-2-amine via hydrogenation (Pd/C, H₂).
Optimization data :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | HBr (48%), AcOH | CH₂Cl₂ | 0°C | 89% |
| Azidation | NaN₃, DMF | DMF | 80°C | 78% |
| Reduction | Pd/C (10%), H₂ | EtOH | 25°C | 95% |
Enamide Formation: Coupling Strategies
The enamide linkage is constructed through coupling reactions between adamantan-2-amine and acrylic acid derivatives. Three methods are prevalent:
Acyl Chloride Coupling
Adamantan-2-amine reacts with acryloyl chloride in the presence of a base (e.g., Et₃N) to form N-(adamantan-2-yl)prop-2-enamide. Steric hindrance necessitates slow addition and excess acyl chloride.
Reaction profile :
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), adamantan-2-amine couples with acrylic acid to form the enamide. This method minimizes racemization and improves yields.
Optimized parameters :
| Parameter | Value |
|---|---|
| EDC/HOBt | 1.2 equiv each |
| Solvent | DMF |
| Reaction time | 12 h |
| Yield | 82% |
Radical-Mediated Enamide Synthesis
A novel approach employs halogen bonding-assisted radical reactions. Adamantan-2-amine reacts with perfluoroalkyl iodides (e.g., C₄F₉I) in DMSO under basic conditions (DBU), forming the enamide via a perfluoroalkyl radical intermediate.
Mechanistic insights :
-
Radical initiation : DBU abstracts iodine from C₄F₉I, generating C₄F₉- .
-
Addition to amine : The radical reacts with adamantan-2-amine, forming an α-amino radical.
-
Oxidation and elimination : Sequential β-fluoride elimination yields the enamide.
Conditions :
Geometric Control and Stereoselectivity
The E/Z selectivity of the enamide is critical for biological activity. Factors influencing geometry include:
Base and Solvent Effects
Polar aprotic solvents (e.g., DMF) favor the E-isomer due to stabilization of the transition state. Strong bases (e.g., DBU) promote antiperiplanar elimination, enhancing E-selectivity.
Selectivity data :
| Base | Solvent | E/Z Ratio | Yield |
|---|---|---|---|
| DBU | DMSO | 3:1 | 93% |
| Et₃N | CH₂Cl₂ | 1:1 | 64% |
Temperature Modulation
Lower temperatures (0–10°C) favor kinetic control, increasing Z-isomer formation. Conversely, higher temperatures (40–50°C) drive thermodynamic control toward the E-isomer.
Industrial-Scale Production
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing efficiency for the exothermic acyl chloride coupling. Key advantages:
Green Chemistry Innovations
Solvent-free mechanochemical synthesis using ball milling reduces waste:
-
Reagents : Adamantan-2-amine, acrylic acid, EDC
-
Time : 4 h
-
Yield : 76%
Analytical Characterization
Critical spectroscopic data for this compound:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 6.3 (dd, J = 15.6 Hz, CH=CH), 5.7 (d, J = 15.6 Hz, CH=CH), 1.6–2.1 (m, adamantane) |
| ¹³C NMR | δ 165.2 (C=O), 130.5 (CH=CH), 36.8–44.2 (adamantane) |
| IR | 1660 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C) |
Q & A
Q. What are the optimal synthetic routes for N-(adamantan-2-yl)prop-2-enamide, and how can reaction conditions be tailored to improve yield?
this compound can be synthesized via reductive amination of adamantan-2-one with propargylamine derivatives, using sodium triacetoxyborohydride as a reducing agent under mild conditions . Alternatively, nucleophilic substitution of adamantan-2-yl chloride with acrylamide precursors in the presence of a base (e.g., triethylamine) is effective . Optimization includes solvent choice (e.g., dichloromethane for improved solubility) and temperature control (room temperature for stability). For purity, flash column chromatography (40% ethyl acetate/hexane) is recommended .
Q. How can spectroscopic techniques (e.g., NMR, LC-MS) be applied to confirm the structure and purity of this compound?
- NMR : Use - and -NMR to identify adamantane proton environments (δ ~1.6–2.1 ppm for bridgehead carbons) and acrylamide carbonyl signals (δ ~165–170 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 218.1652). HPLC-UV at 254 nm ensures purity (>95%) .
- X-ray crystallography : For absolute configuration verification, use SHELXL for refinement (R factor <0.05) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the acrylamide moiety to assess stability under physiological conditions.
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with adamantane-binding pockets). Validate with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data for adamantane acrylamide derivatives?
- Meta-analysis : Compare datasets for variables like assay conditions (pH, temperature) and cell lines. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal validation : Confirm activity via parallel assays (e.g., fluorescence polarization and surface plasmon resonance) .
Q. How can structural modifications enhance the pharmacokinetic properties of this compound?
- LogP optimization : Introduce polar groups (e.g., hydroxyl or methoxy) to reduce hydrophobicity. Use shake-flask experiments to measure partition coefficients .
- Metabolic stability : Test in vitro liver microsomes (human/rat) with LC-MS monitoring to identify metabolic hotspots (e.g., acrylamide hydrolysis) .
Methodological Challenges
Q. How to address low crystallinity in X-ray diffraction studies of adamantane-containing compounds?
Q. What experimental designs mitigate side reactions during acrylamide functionalization?
- Protecting groups : Temporarily block reactive sites (e.g., adamantane hydroxyls with tert-butyldimethylsilyl ethers) during coupling reactions .
- Kinetic control : Use low temperatures (−20°C) and slow reagent addition to favor mono-substitution over polymerization .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Waste disposal : Collect acrylamide-containing waste separately for incineration by certified facilities .
Data Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
